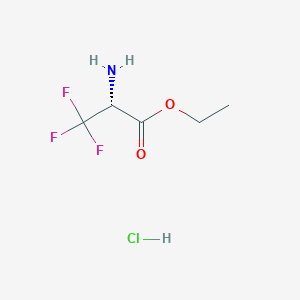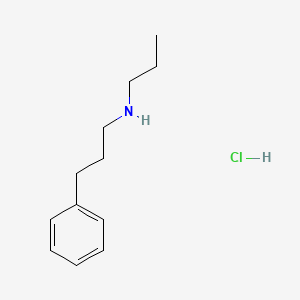![molecular formula C11H16ClNO2 B6344169 2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride CAS No. 1240571-51-0](/img/structure/B6344169.png)
2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride, also known as 2-Methoxy-5-methylphenol-HCl, is an organic compound used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water and has a molecular weight of 263.7 g/mol. This compound has a number of biochemical and physiological effects, and its synthesis method, mechanism of action, advantages, and limitations for lab experiments are discussed in
Aplicaciones Científicas De Investigación
Phenolic Compounds in Scientific Research
Phenolic compounds, including chlorogenic acid and syringic acid, have garnered attention for their multifaceted biological activities. These compounds are explored for their antioxidant, anti-inflammatory, neuroprotective, and antimicrobial properties, among others.
Antioxidant and Anti-inflammatory Activities : Chlorogenic acid, a phenolic acid, exhibits significant antioxidant activity, which contributes to its anti-inflammatory, hepatoprotective, and cardioprotective effects. Studies have highlighted its role in modulating lipid metabolism and glucose regulation, potentially offering therapeutic benefits in metabolic disorders such as diabetes and obesity (Naveed et al., 2018).
Neuroprotective Effects : Certain phenolic compounds have been shown to have neuroprotective properties, which may be beneficial in preventing or treating neurological disorders. The mechanism involves antioxidant activity and modulation of neurotransmitter systems (Zhu & Conney, 1998).
Antimicrobial Properties : The antimicrobial activity of phenolic acids against a wide range of organisms, including bacteria, yeasts, molds, viruses, and amoebas, is also well-documented. This property is particularly valuable for the food industry in the development of natural food preservatives (Santana-Gálvez et al., 2017).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with enzymes such asinducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) . These enzymes play crucial roles in inflammatory responses.
Mode of Action
This interaction could potentially inhibit the function of the target enzymes, thereby modulating the inflammatory response .
Biochemical Pathways
For instance, the inhibition of iNOS and COX could disrupt the production of inflammatory mediators, thereby affecting the overall inflammatory response .
Pharmacokinetics
They are metabolized by various enzymes and excreted through the kidneys .
Result of Action
Based on the potential targets and the known effects of similar compounds, it can be inferred that mfcd16810429 may have anti-inflammatory effects .
Action Environment
The action, efficacy, and stability of MFCD16810429 can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific conditions within the body. For instance, the compound’s solubility in ethanol and most non-volatile oils suggests that it may be more effective in environments where these solvents are present.
Propiedades
IUPAC Name |
2-methoxy-5-[(prop-2-enylamino)methyl]phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-3-6-12-8-9-4-5-11(14-2)10(13)7-9;/h3-5,7,12-13H,1,6,8H2,2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXVXTPQLZCTSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC=C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine hydrochloride](/img/structure/B6344110.png)
![Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine](/img/structure/B6344114.png)
![Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine hydrochloride](/img/structure/B6344128.png)
amine hydrochloride](/img/structure/B6344130.png)
![Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine](/img/structure/B6344139.png)
![Butyl[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride](/img/structure/B6344145.png)


![N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride](/img/structure/B6344175.png)
amine hydrochloride](/img/structure/B6344183.png)
![(Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6344191.png)